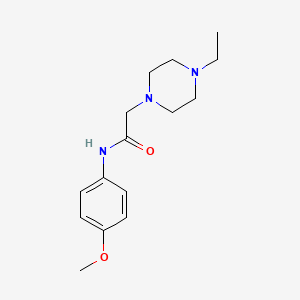

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-3-17-8-10-18(11-9-17)12-15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPACLHITBTKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233318 | |

| Record name | 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883542-95-8 | |

| Record name | 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883542-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethylpiperazine with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine or methoxyphenyl derivatives.

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of piperazine derivatives with acetamide derivatives. The compound's molecular formula is with a molecular weight of 277.36 g/mol. It exhibits a boiling point of approximately 461.4 °C .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines, including breast cancer . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: A derivative demonstrated cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties, including anxiolytic and antidepressant effects. The presence of the piperazine ring in this compound suggests potential interactions with serotonin receptors, which are critical in mood regulation .

Case Study: A related compound was evaluated for its impact on serotonin receptor activity, showing enhanced binding affinity that could translate into therapeutic effects for anxiety disorders .

Future Directions and Research Needs

Further research is essential to fully understand the therapeutic potential and safety profile of this compound. Key areas for future investigation include:

- In Vivo Studies: To assess efficacy and toxicity in living organisms.

- Mechanistic Studies: To elucidate the precise biochemical pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for better efficacy and lower side effects.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The target compound shares a common scaffold with piperazinyl acetamide derivatives, where modifications to the piperazine substituent and the aryl acetamide group significantly influence activity. Key analogs include:

Table 1: Structural Comparison of Selected Piperazinyl Acetamides

*Calculated based on molecular formula C₁₅H₂₁N₃O₂.

Key Observations :

Anti-Inflammatory Potential

Compounds with piperazine-acetamide scaffolds, such as those in , inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases. For example:

Anticancer Activity

highlights N-(4-methoxyphenyl)acetamide derivatives with quinazoline sulfonyl groups (e.g., Compound 38–40) showing IC₅₀ values <10 µM against multiple cancer cell lines . While the target compound lacks the sulfonyl-quinazoline moiety, its 4-methoxyphenyl group may contribute to DNA intercalation or kinase inhibition.

Structure-Activity Relationship (SAR) Insights

- Piperazine Substituents: Ethyl vs. Aryl vs. Alkyl: Aryl groups (e.g., 4-chlorophenyl in ) may improve target affinity but reduce solubility.

- Acetamide Modifications :

- 4-Methoxyphenyl : Electron-donating methoxy groups improve stability and receptor binding compared to nitro or halogen substituents () .

Biological Activity

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound features an ethylpiperazine moiety linked to a methoxyphenyl group, which may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that the compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in tumor progression and cell proliferation.

Biological Activities

The biological activities of this compound can be summarized as follows:

-

Antitumor Activity :

- Studies have demonstrated that derivatives of the compound exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and LNCaP (prostate cancer) cells. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anti-cancer properties .

- Inhibition of Topoisomerase II :

-

Antimicrobial Activity :

- Related compounds have demonstrated antibacterial and antifungal activities. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate derived from similar structures showed high fungicidal activity against Fusarium oxysporum and significant antibacterial effects against Pectobacterium carotovorum .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on A549 Cells : A study evaluated the effects of various concentrations of the compound on A549 cells, revealing a dose-dependent decrease in cell viability with notable IC50 values around 0.54 μM . The treatment also inhibited colony formation and migration, suggesting potential for use in cancer therapy.

- Antimicrobial Testing : Compounds based on N-(4-methoxyphenyl)acetamide were synthesized and tested for antifungal properties, achieving notable inhibitory zones against pathogenic fungi at specific concentrations .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.